molecular formula C17H14FN3O4 B2555532 2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide CAS No. 872868-42-3

2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B2555532
CAS No.: 872868-42-3
M. Wt: 343.314
InChI Key: ALRBOAMCPAIWGO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic acetamide derivative featuring a 4-fluorophenoxy group and a 1,2,5-oxadiazol-3-yl (oxadiazole) ring substituted with a 4-methoxyphenyl moiety. The 4-fluorophenoxy group enhances lipophilicity and metabolic stability, while the 4-methoxyphenyl substituent may influence π-π stacking interactions in biological targets. This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and heterocyclic motifs are critical .

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4/c1-23-13-6-2-11(3-7-13)16-17(21-25-20-16)19-15(22)10-24-14-8-4-12(18)5-9-14/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRBOAMCPAIWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C19H18FN3O4
Molecular Weight 371.4 g/mol
IUPAC Name This compound
InChI Key KWFRPMAECRVKCW-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Fluorophenoxy Intermediate : Reacting 4-fluorophenol with an acylating agent.
  • Introduction of the Oxadiazole Ring : Using hydrazine derivatives for cyclization.
  • Coupling with the Methoxyphenyl Group : Final coupling with 4-methoxyphenyl butanamide using coupling reagents like EDCI in a suitable solvent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Receptor Modulation : The compound can modulate G-protein coupled receptors (GPCRs) and ion channels, affecting cellular signaling pathways.
  • Anticancer Activity : Studies indicate that it may induce apoptosis in cancer cells by disrupting cellular proliferation and survival mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance:

  • A study evaluated various oxadiazole derivatives against human cancer cell lines (MCF-7, MDA-MB-231, A549, DU-145) using the MTT assay. Results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics .
Compound IDCell LineIC50 (µM)Activity Level
7aMCF-7<10High
7bMDA-MB-231<15Moderate
7cA549<20Moderate

Anti-inflammatory Activity

The compound's anti-inflammatory effects are linked to its ability to inhibit COX enzymes. In vitro studies have shown that it can significantly reduce prostaglandin E2 production in activated macrophages, indicating its potential use in treating inflammatory diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds suggest that derivatives containing the oxadiazole ring may exhibit broad-spectrum antibacterial activity. For example:

  • Compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics like norfloxacin .

Case Studies

  • Cancer Cell Line Study : A recent investigation assessed the efficacy of this compound on various cancer cell lines. The study found that the compound induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2.
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6.

Comparison with Similar Compounds

2-(4-Bromophenoxy)-N-[4-(4-Methoxyphenyl)-1,2,5-Oxadiazol-3-yl]Acetamide (CAS 872868-33-2)

  • Structural Differences: The bromine atom replaces fluorine at the phenoxy group.
  • ~353 g/mol for the fluoro analog). This may lower solubility but enhance hydrophobic interactions in binding pockets .
  • Synthetic Relevance : Bromine’s reactivity makes this compound a candidate for further functionalization via cross-coupling reactions.

BH52843 (874398-99-9) and BH52844 (874399-00-5)

  • BH52843 : 2-(4-Chlorophenyl)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide.
  • BH52844 : N-[4-(4-Ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide.
  • Key Comparisons: Substituent Effects: Chlorine (BH52843) vs. methoxy (BH52844) at the phenyl ring. Chlorine enhances electron-withdrawing effects, while methoxy provides electron-donating properties. Ethoxy vs.

Heterocyclic Variants

Benzothiazole-Based Acetamides ()

  • Example : N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide.
  • Structural Contrast : Replacement of oxadiazole with benzothiazole, a bicyclic heterocycle with sulfur and nitrogen.
  • Functional Impact: Benzothiazoles are known for their role in targeting matrix metalloproteinases (MMPs) and anti-inflammatory activity. The sulfur atom may enhance metal-binding capacity, diverging from the oxadiazole’s electronic profile .

Triazole-Thiazole Hybrids ()

  • Example: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9e).
  • However, increased molecular complexity may reduce synthetic yield .

Anti-Cancer Activity ()

  • Quinazoline Sulfonyl Acetamides : Compounds 38–40 (e.g., N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide) showed IC50 values <10 µM against HCT-116 and MCF-7 cell lines.
  • Oxadiazole vs. Quinazoline : The oxadiazole in the target compound lacks the sulfonyl group, which is critical for kinase inhibition in quinazoline derivatives. This suggests divergent mechanisms, possibly favoring protease or receptor targeting over kinase activity .

Adenosine Receptor Binding ()

  • Flavone-Acetamide Hybrid (VIf): N-(4-Methoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide demonstrated adenosine A2B receptor antagonism (Ki = 0.8 µM).

Structural and Physicochemical Comparison Table

Compound Name Molecular Weight (g/mol) Key Substituents Heterocycle Notable Bioactivity
2-(4-Fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide ~353 4-Fluorophenoxy, 4-methoxyphenyl 1,2,5-Oxadiazole Under investigation
2-(4-Bromophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide 404.215 4-Bromophenoxy, 4-methoxyphenyl 1,2,5-Oxadiazole Synthetic intermediate
BH52843 357.79 4-Chlorophenyl, 4-ethoxyphenyl 1,2,5-Oxadiazole Not reported
N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide ~370 4-Methoxyphenyl, 6-chlorobenzothiazole Benzothiazole MMP inhibition
Compound 9e ~550 Triazole-thiazole, 4-methoxyphenyl Triazole-Thiazole Docking studies (α-glucosidase)
VIf ~405 Flavone, 4-methoxyphenyl Chromen-4-one Adenosine A2B antagonist (Ki 0.8 µM)

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